Propylnorapomorphine C-11

PET imaging D2/3 receptor high-affinity state amphetamine-induced dopamine release

Propylnorapomorphine C-11 (CAS 340982-45-8), also referred to as [11C]NPA or (−)-N-[11C]propyl-norapomorphine, is a carbon-11 radiolabeled aporphine derivative that functions as a full agonist at dopamine D2 and D3 receptors. The compound is an N-propyl-substituted analog of apomorphine in which the N-methyl group is replaced by an [11C]propyl moiety, enabling positron emission tomography (PET) detection.

Molecular Formula C19H21NO2
Molecular Weight 294.4 g/mol
CAS No. 340982-45-8
Cat. No. B12788722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylnorapomorphine C-11
CAS340982-45-8
Molecular FormulaC19H21NO2
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
InChIInChI=1S/C19H21NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h3-7,15,21-22H,2,8-11H2,1H3/t15-/m1/s1/i9-1
InChIKeyBTGAJCKRXPNBFI-UYKYQJLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylnorapomorphine C-11 ([11C]NPA) for D2/3 Agonist PET Imaging: Compound Identity and Core Characteristics


Propylnorapomorphine C-11 (CAS 340982-45-8), also referred to as [11C]NPA or (−)-N-[11C]propyl-norapomorphine, is a carbon-11 radiolabeled aporphine derivative that functions as a full agonist at dopamine D2 and D3 receptors [1]. The compound is an N-propyl-substituted analog of apomorphine in which the N-methyl group is replaced by an [11C]propyl moiety, enabling positron emission tomography (PET) detection [1]. [11C]NPA selectively labels the high-affinity state of D2/3 receptors (Khigh = 0.07–0.4 nM; Klow = 20–200 nM), providing a >50-fold discrimination between agonist-preferring and antagonist-preferring receptor conformations, and demonstrates a D3 receptor affinity (Ki) of approximately 0.3 nM [2].

Why [11C]NPA Cannot Be Substituted with Unlabeled NPA, Apomorphine, or Other D2 Agonist Radioligands


Although propylnorapomorphine C-11 shares the aporphine scaffold with several commercially available dopamine agonists, substitution fails at multiple levels. Unlabeled NPA lacks the carbon-11 positron emitter required for PET detection and cannot serve as an imaging agent [1]. Apomorphine, the closest clinical analog, exhibits substantially lower in vivo potency—R-(−)-NPA is approximately 10-fold more potent at inhibiting substantia nigra dopamine neurons (ID50 = 0.53 µg/kg vs. 5.3 µg/kg for apomorphine) [2]—and up to 91-fold less active in inhibiting α-methyl-p-tyrosine-induced dopamine depletion in mice [3]. Among PET radioligands, the D2/3 antagonist [11C]raclopride detects only the total D2/3 receptor population and is 1.49–1.90 times less sensitive to fluctuations in endogenous synaptic dopamine than [11C]NPA, meaning that an antagonist tracer cannot functionally discriminate the high-affinity agonist-preferring receptor state [4]. Even closely related agonist radiotracers such as [11C]-2-Cl-NPA exhibit inferior brain uptake (striatal SUV 0.72 vs. 1.37 for [11C]NPA in rat) and slower striatal accumulation [5]. These quantitative differences in potency, functional selectivity, and pharmacokinetics preclude simple interchange.

Quantitative Differentiation Evidence for Propylnorapomorphine C-11 ([11C]NPA) Against Closest Analogs


In Vivo D2/3 Agonist Sensitivity to Endogenous Dopamine: [11C]NPA vs. [11C]Raclopride in Human Striatum

[11C]NPA demonstrates 1.49- to 1.90-fold greater vulnerability to endogenous dopamine competition compared with the D2/3 antagonist radiotracer [11C]raclopride in healthy human subjects. Following oral d-amphetamine (0.5 mg/kg), [11C]NPA binding potential (BPND) was reduced by 16.0% (ventral striatum), 16.1% (caudate), and 21.9% (putamen), versus 9.7%, 8.4%, and 14.7% respectively for [11C]raclopride [1]. In baboon studies, endogenous dopamine was 42% more effective at displacing [11C]NPA than [11C]raclopride across amphetamine dose ranges (0.3–1.0 mg/kg) [2]. This differential vulnerability directly reflects the agonist pharmacology of [11C]NPA—its binding is restricted to the G-protein-coupled high-affinity state of D2/3 receptors, the functionally relevant conformation that antagonist tracers such as [11C]raclopride cannot distinguish.

PET imaging D2/3 receptor high-affinity state amphetamine-induced dopamine release agonist vs. antagonist tracer vulnerability

Behavioral and Biochemical Potency: NPA vs. Apomorphine in Rodent Models

(−)-N-n-Propylnorapomorphine (NPA) exhibits markedly greater in vivo potency than apomorphine across multiple behavioral and biochemical endpoints in rodents. In novice mice, NPA was 2.3 times more active than apomorphine in producing stereotypy; this ratio increased to 6.5-fold for locomotor stimulation and 8.7-fold for stereotypy in mice pretreated with reserpine 24 hours earlier [1]. Most strikingly, NPA was 91 times more active than apomorphine in inhibiting α-methyl-p-tyrosine (αMT)-induced depletion of brain dopamine, indicating a substantially amplified net dopaminergic effect [1]. This potency advantage is attributable to NPA's combined direct dopamine receptor agonism and an indirect dopamine-releasing component, whereas apomorphine acts solely through direct receptor stimulation [1].

dopamine agonism in vivo potency stereotypy locomotor activity αMT-induced dopamine depletion

Enantiomer-Specific Dopamine Neuron Inhibition: R-(−)-NPA vs. S-(+)-NPA vs. Apomorphine

The R-(−) enantiomer of NPA exhibits profound stereochemical specificity for dopamine D2 receptor-mediated inhibition of midbrain dopamine neurons. In extracellular single-unit recording studies in anesthetized rats, R-(−)-NPA inhibited substantia nigra pars compacta (SNc) dopamine neurons with an ID50 of 0.53 µg/kg and ventral tegmental area (VTA) neurons with an ID50 of 0.50 µg/kg, reflecting approximately 10-fold greater potency than apomorphine (SNc ID50 = 5.3 µg/kg) [1]. By contrast, the S-(+)-NPA enantiomer exhibited dramatically lower agonist potency, with ID50 values of 514 µg/kg (SNc) and 149 µg/kg (VTA)—representing a 970-fold (SNc) to 298-fold (VTA) potency reduction relative to R-(−)-NPA [1]. In an independent study using nmol/kg dosing, the ID50 potency order was: (−)NPA (2.0 nmol/kg) > (−)11-OH-NPa (4.7 nmol/kg) > (−)APO (18.0 nmol/kg), with (+)NPA showing an ID50 of 1,550 nmol/kg—a 775-fold rightward shift [2]. This confirms that the R-(−) configuration is the critical determinant of high-potency agonist activity at D2 autoreceptors.

dopamine neuron electrophysiology enantiomer selectivity substantia nigra ventral tegmental area ID50

Striatal Brain Uptake Superiority of [11C]NPA over Halogenated Analog [11C]-2-Cl-NPA in Rodent Biodistribution

Direct ex vivo comparison in rats demonstrates that [11C]NPA achieves markedly superior brain uptake and striatal accumulation compared to its 2-chloro-substituted analog [11C]-2-Cl-NPA. At 30 minutes post-injection, the maximum striatal standardized uptake value (SUV) of [11C]NPA was 1.37, approximately twice that of [11C]-2-Cl-NPA (SUV 0.72), despite [11C]-2-Cl-NPA possessing good in vitro D2 receptor affinity (Ki = 5.9 nM) [1]. [11C]-2-Cl-NPA also exhibited slower striatal accumulation kinetics, reaching maximum concentration only at 30 minutes post-injection [1]. The halogenation at the 2-position, while improving D2 binding affinity over D3 in vitro, compromises the in vivo pharmacokinetic profile required for PET imaging, underscoring the favorable balance of properties retained by the unsubstituted [11C]NPA scaffold [1].

radiotracer brain uptake striatum-to-cerebellum ratio SUV 2-substituted aporphine analogs ex vivo biodistribution

D2 Receptor High-Affinity State Binding Selectivity of NPA vs. Dopamine and Antagonist Radioligands

NPA binds selectively to the G-protein-coupled high-affinity state of the D2 receptor with Khigh values of 0.07–0.4 nM, compared to Klow values of 20–200 nM for the uncoupled low-affinity state, yielding a >50-fold selectivity window [1]. Using [3H]spiroperidol competition, NPA exhibited Khigh = 0.27 ± 0.04 nM and Klow = 26 ± 2.6 nM, with approximately 54% of D2 receptors in the high-affinity state [1]. By contrast, the endogenous ligand dopamine has a Kd of 7 nM for the high-affinity state and 1,720 nM for the low-affinity state—representing a substantially weaker absolute affinity and only ~246-fold selectivity [1]. Furthermore, antagonist radioligands such as [11C]raclopride bind with equal affinity to both states and therefore cannot discriminate the functionally relevant high-affinity receptor population [1]. The C-11 radiolabeling of NPA preserves this pharmacological selectivity, enabling non-invasive in vivo imaging of D2 receptors configured in the agonist-preferring high-affinity state [2].

D2 receptor high-affinity state Khigh/Klow ratio G-protein-coupled receptor agonist binding in vitro pharmacology

Striatum-to-Cerebellum Ratio Benchmarking: [11C]NPA vs. Historical D2 Agonist Radioligands in Non-Human Primates

In baboon PET imaging studies, [11C]NPA achieved a striatum-to-cerebellum ratio of 2.86 ± 0.15 at 45 minutes post-injection under control conditions, which at the time of reporting was the highest ratio documented for any radiolabeled D2 agonist [1]. Haloperidol pretreatment (0.2 mg/kg i.v.) reduced this ratio to 1.29, confirming D2 receptor-specific binding [1]. Quantitative kinetic analysis yielded striatal binding potential (BP) estimates of 4.04 ± 1.05 mL/g, demonstrating robust specific-to-nonspecific signal discrimination [2]. In rodent biodistribution, striatum/cerebellum ratios of 1.7, 3.4, and 4.4 were achieved at 5, 30, and 60 minutes respectively, with haloperidol reducing the 30-minute ratio from 3.47 to 1.30 [2]. While this comparison is historical rather than direct head-to-head within a single study, the benchmark ratio of 2.86 in baboon was explicitly noted as exceeding all previously reported D2 agonist tracers, establishing [11C]NPA as the agonist PET tracer with the highest reported specific binding signal in primate brain at the time of its characterization [1].

PET imaging specific-to-nonspecific binding ratio baboon D2 agonist tracer comparison in vivo target engagement

High-Value Application Scenarios for Propylnorapomorphine C-11 ([11C]NPA) in Research and Imaging


PET Measurement of Amphetamine-Induced Striatal Dopamine Release in Neuropsychiatric Research

[11C]NPA is the agonist radiotracer of choice for quantifying acute fluctuations in synaptic dopamine levels in human PET studies. Its 1.49–1.90-fold greater sensitivity to endogenous dopamine displacement compared to [11C]raclopride [1] enables detection of smaller effect sizes in dopamine release paradigms, making it particularly suited for studies of schizophrenia, addiction, and Parkinson's disease where subtle dysregulation of phasic dopamine signaling is hypothesized. The dosimetry profile—effective dose of 3.17 × 10⁻³ mSv/MBq, permitting administration of up to 1,780 MBq while maintaining organ doses below 50 mSv [2]—supports repeated-measures study designs with acceptable radiation burden.

Quantification of D2 Receptor High-Affinity State Availability In Vivo

Unlike antagonist radiotracers that label the total D2/3 receptor pool, [11C]NPA selectively binds to the G-protein-coupled high-affinity state (Khigh = 0.07–0.4 nM, >50-fold selectivity over Klow) [3]. This property makes [11C]NPA uniquely suited for studies measuring the proportion of D2 receptors in the functionally active high-affinity configuration, which in baboons was estimated at ~71% in vivo [4]. Applications include investigating receptor-G-protein coupling efficiency in disease models, evaluating the functional impact of receptor polymorphisms, and assessing the pharmacodynamic effects of treatments targeting D2 receptor signaling pathways.

Preclinical Rodent Studies Requiring Maximal Dopaminergic Potency and Biochemical Effect Size

For in vivo rodent pharmacology studies where robust dopaminergic activation is the experimental endpoint, unlabeled NPA (the non-radioactive parent compound) offers a 2.3–91-fold potency advantage over apomorphine across behavioral and biochemical measures [5]. Its 10-fold greater potency at inhibiting substantia nigra dopamine neurons (ID50 = 0.53 µg/kg vs. 5.3 µg/kg for apomorphine) enables lower dosing and reduced risk of off-target effects associated with high-dose apomorphine [6]. Enantiomeric purity is critical: the R-(−) enantiomer is 298–970-fold more potent than S-(+)-NPA at dopamine neuron inhibition, making stereochemical verification essential for reproducible results [6].

Radiotracer Development Benchmarking and Novel D2 Agonist Tracer Candidate Screening

[11C]NPA serves as the reference standard against which novel D2 agonist PET tracers are benchmarked. Its well-characterized striatum-to-cerebellum ratio of 2.86 in baboon [7], striatal SUV of 1.37 in rat [8], and comprehensive dosimetry profile [2] provide quantitative comparators for evaluating next-generation tracers. As demonstrated by the head-to-head comparison with [11C]-2-Cl-NPA—where the halogenated analog achieved only ~50% of [11C]NPA's striatal SUV despite superior in vitro affinity [8]—in vivo performance cannot be predicted from binding data alone, reinforcing [11C]NPA's value as a validated reference tracer with established in vitro–in vivo correlation.

Quote Request

Request a Quote for Propylnorapomorphine C-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.